molecular formula C10H11ClN4 B1468066 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247842-61-0

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468066
M. Wt: 222.67 g/mol
InChI Key: TZRGOOVWHAZZTJ-UHFFFAOYSA-N
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Description

This compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methanamine group and a 2-chloro-4-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as a click reaction or Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a methanamine group, and a 2-chloro-4-methylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the methanamine group, and the 2-chloro-4-methylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the methanamine group, and the 2-chloro-4-methylphenyl group .

Scientific Research Applications

Pharmaceutical Drug Development

Triazole compounds are known for their wide range of therapeutic applications. They have been used in the development of various drugs due to their antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . The chloro-methylphenyl group can further modify the biological activity, potentially leading to the development of new drugs with improved efficacy and specificity.

Agricultural Chemicals

Triazoles also play a significant role in agriculture, particularly as fungicides. They help protect crops from fungal diseases, which can devastate yields. The specific compound could be explored for its fungicidal properties, potentially leading to the development of new agricultural chemicals that help ensure food security .

Material Science

In material science, triazoles are valued for their stability and ability to form coordination compounds with metals. This makes them suitable for creating novel materials with specific properties, such as increased strength, conductivity, or resistance to degradation .

Organocatalysis

Triazoles are known to be effective organocatalysts. They can facilitate a variety of chemical reactions, which is crucial in the synthesis of complex organic compounds. The subject compound could be investigated for its catalytic properties, potentially leading to more efficient synthesis methods for organic molecules .

Biological Studies

Indole derivatives, which share a structural similarity to the compound , are important in biological studies. They are involved in signaling pathways and can influence various biological processes. Research into the biological activity of this compound could provide insights into cellular mechanisms and lead to the discovery of new biological tools .

Environmental Monitoring

The structural components of the compound suggest potential use in environmental monitoring. Triazoles and indole derivatives can interact with various environmental contaminants, which could make the compound a candidate for developing new sensors or assays to detect pollutants or toxins .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, due to the presence of the 1,2,3-triazole ring .

properties

IUPAC Name

[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRGOOVWHAZZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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